molecular formula C13H16N4 B14176900 1H-1,2,3-Triazole, 4-phenyl-1-[(2S)-2-pyrrolidinylmethyl]- CAS No. 918313-38-9

1H-1,2,3-Triazole, 4-phenyl-1-[(2S)-2-pyrrolidinylmethyl]-

Cat. No.: B14176900
CAS No.: 918313-38-9
M. Wt: 228.29 g/mol
InChI Key: NJRFUIBZODLJFT-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-1,2,3-Triazole, 4-phenyl-1-[(2S)-2-pyrrolidinylmethyl]-: is a compound belonging to the triazole family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-1,2,3-Triazole, 4-phenyl-1-[(2S)-2-pyrrolidinylmethyl]- typically involves the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click” reaction. This reaction is catalyzed by copper and involves the reaction of an azide with an alkyne to form the triazole ring. The specific conditions for this reaction include the use of copper(I) catalysts, such as copper sulfate or copper(I) bromide, in the presence of a reducing agent like sodium ascorbate .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1H-1,2,3-Triazole, 4-phenyl-1-[(2S)-2-pyrrolidinylmethyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 1H-1,2,3-Triazole, 4-phenyl-1-[(2S)-2-pyrrolidinylmethyl]- is unique due to the presence of the pyrrolidinylmethyl group, which enhances its biological activity and binding affinity.

Properties

CAS No.

918313-38-9

Molecular Formula

C13H16N4

Molecular Weight

228.29 g/mol

IUPAC Name

4-phenyl-1-[[(2S)-pyrrolidin-2-yl]methyl]triazole

InChI

InChI=1S/C13H16N4/c1-2-5-11(6-3-1)13-10-17(16-15-13)9-12-7-4-8-14-12/h1-3,5-6,10,12,14H,4,7-9H2/t12-/m0/s1

InChI Key

NJRFUIBZODLJFT-LBPRGKRZSA-N

Isomeric SMILES

C1C[C@H](NC1)CN2C=C(N=N2)C3=CC=CC=C3

Canonical SMILES

C1CC(NC1)CN2C=C(N=N2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.